4-Ethynyl-1-methyl-1H-pyrazole

Catalog No.
S905940
CAS No.
39806-89-8
M.F
C6H6N2
M. Wt
106.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-1-methyl-1H-pyrazole

CAS Number

39806-89-8

Product Name

4-Ethynyl-1-methyl-1H-pyrazole

IUPAC Name

4-ethynyl-1-methylpyrazole

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3

InChI Key

RACKOVAPLUVOJA-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C#C

Canonical SMILES

CN1C=C(C=N1)C#C

Building Block in Organic Synthesis

Due to its unique structure containing a pyrazole ring and an ethynyl group, 4-EMP serves as a valuable building block for organic synthesis. Researchers utilize it to create more complex molecules with desired properties. Its reactive ethynyl group allows for further chemical modifications, making it a versatile tool for constructing diverse organic compounds [].

Here are some examples of its use in synthesis:

  • Preparation of substituted pyrazoles: The ethynyl group of 4-EMP can undergo various coupling reactions to introduce different functional groups, leading to the synthesis of novel pyrazole derivatives with potential applications in medicinal chemistry or materials science.
  • Click chemistry applications: The terminal alkyne functionality in 4-EMP makes it suitable for click chemistry reactions, a powerful method for the rapid formation of new C-C bonds. This allows researchers to efficiently attach various functionalities to the molecule for targeted applications.

4-Ethynyl-1-methyl-1H-pyrazole is an organic compound with the molecular formula C₆H₆N₂ and a molecular weight of 106.13 g/mol. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethynyl group (-C≡C-) at the 4-position of the pyrazole. This compound has garnered interest in various fields due to its unique structural features and potential biological activities .

, including:

  • Coupling Reactions: The ethynyl moiety can undergo Sonogashira coupling, allowing for the introduction of various functional groups.
  • Nucleophilic Substitution: The compound can react with electrophiles, leading to the formation of substituted pyrazoles.
  • Cycloaddition Reactions: It can also participate in cycloaddition reactions, forming more complex structures .

4-Ethynyl-1-methyl-1H-pyrazole exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory research. Studies have indicated that derivatives of this compound can inhibit certain bacterial strains and exhibit anti-inflammatory properties. Its mechanism of action is often linked to its ability to interact with specific biological targets, although detailed pathways remain to be fully elucidated .

The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole typically involves several methods:

  • Direct Synthesis: Starting from 1-methylpyrazole, the ethynyl group can be introduced through a reaction with acetylene derivatives under basic conditions.
  • Functionalization: Existing pyrazole compounds can be modified via nucleophilic substitution or coupling reactions to introduce the ethynyl group at the desired position .
  • Multi-step Synthesis: More complex syntheses may involve multiple steps, including oxidation and cyclization processes to achieve the final product .

4-Ethynyl-1-methyl-1H-pyrazole has various applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial agents and anti-inflammatory drugs.
  • Agricultural Chemistry: The compound may have applications as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Material Science: It can serve as a building block for synthesizing novel materials with specific properties .

Several compounds share structural similarities with 4-Ethynyl-1-methyl-1H-pyrazole, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-olC₇H₈N₂OContains hydroxyl group; used in organic synthesis
4-Ethynyl-1-methylpyrazole-5-carboxylic acidC₇H₆N₂O₂Carboxylic acid derivative; potential for further functionalization
3-Acetyl-1-methylpyrazoleC₆H₇N₂OAcetylated derivative; used in medicinal chemistry

XLogP3

0.5

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Ethynyl-1-methyl-1H-pyrazole

Dates

Last modified: 08-16-2023

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